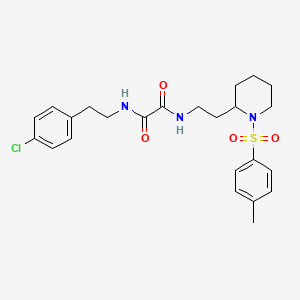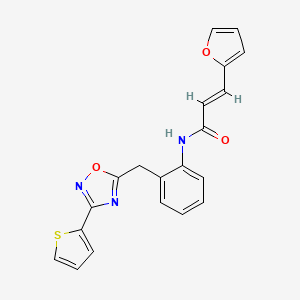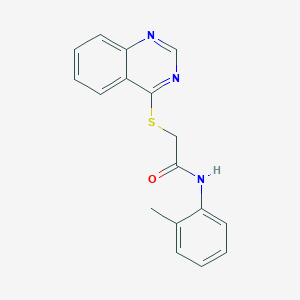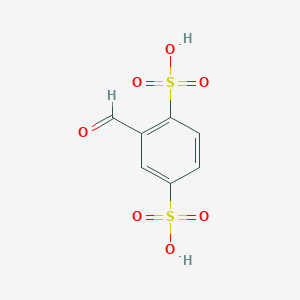
2,5-二磺基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Disulphobenzaldehyde is an organic compound with the molecular formula C7H6O7S2. It is characterized by the presence of two sulfonic acid groups and an aldehyde group attached to a benzene ring. This compound is known for its diverse applications in various fields, including organic synthesis, catalysis, and material science.
科学研究应用
2,5-Disulphobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: 2,5-Disulphobenzaldehyde is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
准备方法
Synthetic Routes and Reaction Conditions
2,5-Disulphobenzaldehyde can be synthesized through several methods. One common approach involves the sulfonation of benzaldehyde derivatives. The reaction typically requires the use of sulfuric acid or oleum as the sulfonating agent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of 2,5-Disulphobenzaldehyde often involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as crystallization and distillation, ensures the efficient production of the compound on a commercial scale.
化学反应分析
Types of Reactions
2,5-Disulphobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: 2,5-Disulphobenzoic acid.
Reduction: 2,5-Disulphobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
2,5-Disulphobenzaldehyde can be compared with other similar compounds, such as:
2,4-Disulphobenzaldehyde: Similar structure but with sulfonic acid groups at different positions.
2,5-Dimethylbenzaldehyde: Lacks sulfonic acid groups, resulting in different chemical properties and reactivity.
2,5-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of sulfonic acid groups, leading to different applications and reactivity.
The uniqueness of 2,5-Disulphobenzaldehyde lies in its combination of sulfonic acid and aldehyde functional groups, which confer distinct chemical properties and reactivity patterns.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2,5-Disulphobenzaldehyde can be achieved through the oxidation of 2,5-dimercapto-1,3,4-thiadiazole with potassium permanganate.", "Starting Materials": [ "2,5-dimercapto-1,3,4-thiadiazole", "Potassium permanganate", "Sulfuric acid", "Water" ], "Reaction": [ "Dissolve 2,5-dimercapto-1,3,4-thiadiazole in sulfuric acid and water mixture.", "Add potassium permanganate slowly to the mixture with constant stirring.", "Heat the reaction mixture at 60-70°C for 2-3 hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with water and dry it in a vacuum oven to obtain 2,5-Disulphobenzaldehyde." ] } | |
CAS 编号 |
51818-11-2 |
分子式 |
C7H4Na2O7S2 |
分子量 |
310.2 g/mol |
IUPAC 名称 |
disodium;2-formylbenzene-1,4-disulfonate |
InChI |
InChI=1S/C7H6O7S2.2Na/c8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14;;/h1-4H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChI 键 |
IIHZTHLKMBVIGX-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C=O)S(=O)(=O)O |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)S(=O)(=O)[O-].[Na+].[Na+] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


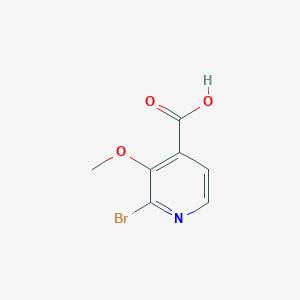

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid](/img/structure/B2532146.png)
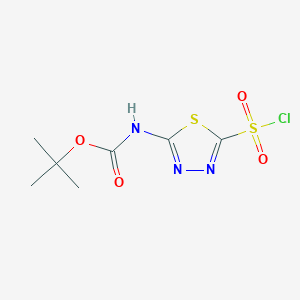
![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2532152.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)
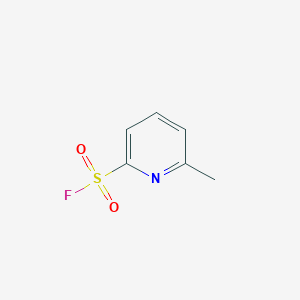
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532157.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE](/img/structure/B2532160.png)
